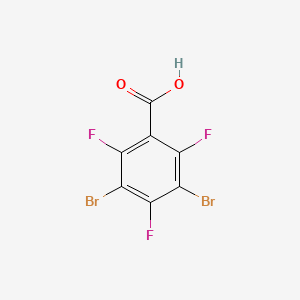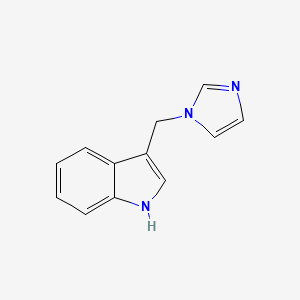
1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Overview
Description
Synthesis Analysis
Several synthetic routes exist for obtaining 3-(1H-imidazol-1-ylmethyl)indole. For instance, researchers have reported the synthesis of pyridin-3-yl (2-(2,3,4,5-tetrasubstituted phenyl)-1H-imidazol-1-yl) methanone. Antimicrobial potential against bacteria such as S. aureus, B. subtilis, and E. coli was evaluated using ciprofloxacin as a reference drug .
Another approach involves reacting indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) under microwave conditions. This method yields imidazol[1,5-a]indoles and pyrrolo[1,2-c]imidazoles .
Scientific Research Applications
Aromatase Inhibitory Activity
1H-Indole, 3-(1H-imidazol-1-ylmethyl)- derivatives have demonstrated potential as selective P450 aromatase inhibitors. This activity is significant for its role in inhibiting the enzyme responsible for the biosynthesis of estrogens, which has applications in breast cancer treatment and endocrine research (Marchand et al., 1998).
Thromboxane Synthetase Inhibition
These compounds have been found to inhibit thromboxane synthetase effectively, which is crucial in the regulation of blood clotting and vasoconstriction processes. Such inhibitors can have therapeutic implications in cardiovascular diseases (Cross et al., 1986).
Histamine H1-Blocking Activity
Certain 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- derivatives have shown dual thromboxane A2 synthetase-inhibitory and histaminergic H1-blocking activity, suggesting potential use in allergic reactions and inflammation management (Kamiya et al., 1995).
Antimicrobial and Antifungal Properties
These derivatives have been researched for their antimicrobial and antifungal activities. For instance, some indole derivatives are potent against strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating their potential as antimicrobial agents (Al‐Qawasmeh et al., 2010).
Antiproliferative and Anti-migratory Effects in Cancer
These compounds have shown notable antiproliferative and anti-migratory effects against various cancer cell lines, including pancreatic cancer cells, indicating their potential as anticancer agents (Li Petri et al., 2019).
Synthesis and Structural Studies
Several studies focus on the synthesis of these compounds, understanding their molecular structure, and exploring their chemical properties. Such research is fundamental in expanding the utility and application of these derivatives in various fields of science (Nirwan & Pareek, 2021).
Antileishmanial Activity
Research into the use of 1H-Indole, 3-(1H-imidazol-1-ylmethyl)- derivatives as antileishmanial agents indicates their potential in treating parasitic infections caused by Leishmania species (Giraud et al., 2009).
Anti-Inflammatory Properties
Certain indole derivatives with this structure have been synthesized and tested for anti-inflammatory activity, indicating potential applications in treating inflammation-related disorders (Amir et al., 2010).
Safety and Hazards
properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-12-11(3-1)10(7-14-12)8-15-6-5-13-9-15/h1-7,9,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADTKAUXQUOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355147 | |
| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-(1H-imidazol-1-ylmethyl)- | |
CAS RN |
19714-15-9 | |
| Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



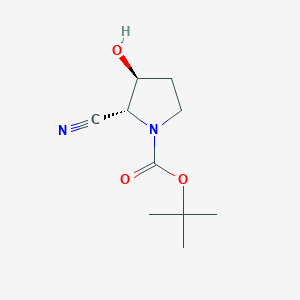
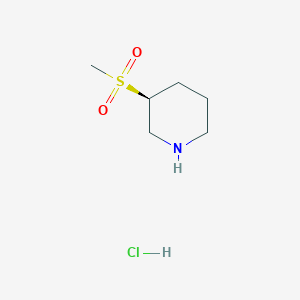
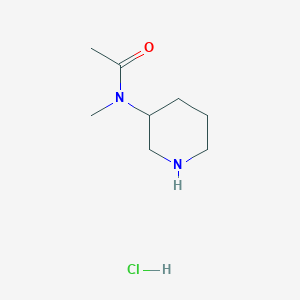
![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride](/img/structure/B3049116.png)
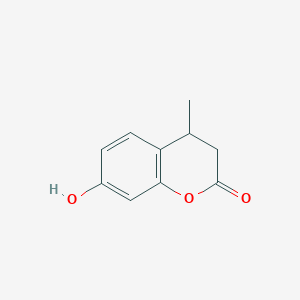

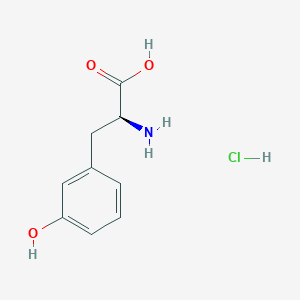
![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)
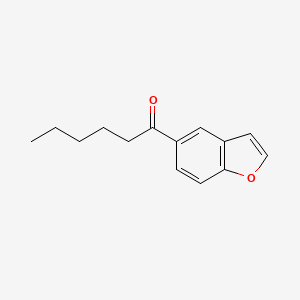

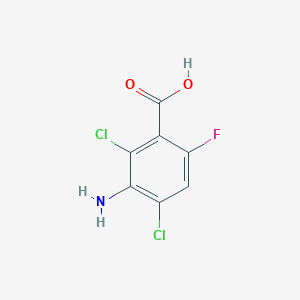
![tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate](/img/structure/B3049128.png)
